Cas no 5876-09-5 (1H-Indole, 1-ethyl-2,3-dihydro-)

1H-Indole, 1-ethyl-2,3-dihydro- structure
5876-09-5 structure
Product Name:1H-Indole, 1-ethyl-2,3-dihydro-
CAS No:5876-09-5
MF:C10H13N
MW:147.216922521591
CID:1612261
PubChem ID:524514
Update Time:2025-04-21

1H-Indole, 1-ethyl-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 1-ethyl-2,3-dihydro-
    • 1-ethyl-2,3-dihydro-1H-indole
    • 1-ethylindoline
    • n-ethylindoline
    • HS-4254
    • DB-375259
    • N-ethyl-dihydroindole
    • 5876-09-5
    • SCHEMBL155757
    • ethylindoline
    • Inchi: 1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3
    • InChI Key: JJFUPPZOYYMAFC-UHFFFAOYSA-N
    • SMILES: N1(CC)C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 147.10489
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
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